3-amino-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
This compound belongs to the thieno[2,3-b]quinoline class of heterocyclic molecules, characterized by a fused bicyclic scaffold integrating thiophene and quinoline moieties. Its structure includes:
Properties
IUPAC Name |
3-amino-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N4OS2/c1-10-6-7-14-12(8-10)17(23(24,25)26)16-18(28)19(33-22(16)29-14)20(31)30-21-13(9-27)11-4-2-3-5-15(11)32-21/h10H,2-8,28H2,1H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFHWZUOCKTSTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=C(C5=C(S4)CCCC5)C#N)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are JNK2 and JNK3 kinases . These kinases are part of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in cellular signaling processes.
Mode of Action
The compound acts as a potent inhibitor of JNK2 and JNK3. It binds to these kinases in a unique way, with the 3-cyano substituent forming an H-bond acceptor interaction with the hinge region of the ATP-binding site. This interaction disrupts the normal function of the kinases, leading to changes in the cellular signaling processes they control.
Biochemical Pathways
The inhibition of JNK2 and JNK3 by this compound affects the MAPK signaling pathway. This pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting JNK2 and JNK3, the compound can alter these processes, potentially leading to therapeutic effects.
Pharmacokinetics
The compound’s potency against its targets suggests it may have good bioavailability
Result of Action
The result of the compound’s action is the inhibition of JNK2 and JNK3, leading to changes in the MAPK signaling pathway. This can affect various cellular processes, potentially leading to therapeutic effects. The exact molecular and cellular effects would depend on the specific context in which the compound is used.
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins in biochemical reactions. It has been identified as a potent inhibitor of JNK2 and JNK3 kinases. The compound’s cyano and carbonyl functions enable it to react with common bidentate reagents to form a variety of heterocyclic compounds.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and potential enzyme inhibition or activation. It has been suggested that the compound exerts its effects at the molecular level through these interactions.
Biological Activity
The compound 3-amino-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic molecule with potential therapeutic applications. Its unique structural features suggest various biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 490.56 g/mol. The structure includes multiple pharmacophores that contribute to its biological activity:
| Structural Feature | Description |
|---|---|
| Cyano Group | Potentially involved in biological interactions |
| Benzothiophene Moiety | Known for various pharmacological activities |
| Thienoquinoline Core | Associated with anticancer properties |
Anti-inflammatory Activity
Preliminary studies indicate that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX) , an enzyme implicated in inflammatory processes. In silico molecular docking studies suggest that it binds effectively to the active site of 5-LOX, which could translate into anti-inflammatory effects in vivo .
A comparative analysis with similar compounds shows that derivatives containing the benzothiophene structure often exhibit significant anti-inflammatory properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-cyano-4,5-dihydrobenzo[b]thiophen-2-YL)-acetamide | Benzothiophene derivative | Potential anti-inflammatory |
| N-(3-cyano-thieno[3,2-b]pyridine) | Thienopyridine structure | Antimicrobial activity reported |
| N-(4-cyanobenzothiazole) | Benzothiazole core | Anticancer properties |
Anticancer Activity
The compound has shown promising results in various anticancer assays. For instance, it has been evaluated against human cancer cell lines such as THP-1 (human monocytic leukemia) and MCF-7 (breast carcinoma). The IC50 values for these cell lines ranged from 1.4 to 6 μM, indicating significant cytotoxicity .
Furthermore, it has been reported that compounds similar to this one can inhibit DNA replication and induce apoptosis in cancer cells. The dual action of inhibiting both bacterial growth and cancer cell proliferation makes this class of compounds particularly interesting for therapeutic development.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits strong antibacterial activity against Staphylococcus aureus and other pathogenic bacteria. The minimum inhibitory concentrations (MICs) were found to be as low as 0.070 μM for some derivatives .
The mechanism by which this compound exerts its effects involves interaction with specific kinases. For example, related compounds have been identified as selective inhibitors of JNK2 and JNK3 , which are crucial in regulating apoptosis and inflammation . The unique binding mode observed through X-ray crystallography suggests a potential pathway for further drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-b]quinoline derivatives share a common scaffold but differ in substituents, leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison with structurally related compounds from the evidence:
Table 1: Substituent Variations and Molecular Properties
Key Structural and Functional Differences:
Substituent Effects on Bioactivity: The trifluoromethyl group in the target compound and 626227-84-7 () is linked to increased metabolic stability and target affinity compared to non-fluorinated analogs (e.g., 664994-07-4) . The cyano group in the target compound’s benzothiophene moiety may enhance π-stacking interactions in biological systems, a feature absent in halogenated analogs () .
Hydrogen-Bonding Capacity: The 3-amino group in all compounds facilitates hydrogen bonding, critical for interactions with enzyme active sites (e.g., kinases or proteases) .
Q & A
Q. What are the optimal synthetic routes for preparing this compound with high purity?
The synthesis involves multi-step protocols, often employing nucleophilic acyl substitution and cyclization reactions. Key steps include:
- Core structure assembly : Reacting tetrahydrobenzothiophene precursors with activated carbonyl intermediates (e.g., carboxamide derivatives) under anhydrous conditions (dry CH₂Cl₂) .
- Functional group introduction : Trifluoromethyl and cyano groups are introduced via halogen exchange or nucleophilic addition, requiring strict temperature control (0–5°C for cyanation) .
- Purification : Reverse-phase HPLC or recrystallization (methanol/ethanol) ensures >95% purity .
| Key Reaction Parameters | Example Conditions |
|---|---|
| Solvent | Dry CH₂Cl₂, DMF |
| Temperature | 0–5°C (cyanation step) |
| Purification | HPLC (C18 column) |
| Yield Optimization | 60–75% (multi-step) |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Confirms proton environments (e.g., NH₂ at δ 6.5–7.0 ppm) and carbon frameworks (tetrahydroquinoline carbons at δ 110–130 ppm) .
- IR Spectroscopy : Identifies functional groups (C≡N stretch ~2200 cm⁻¹, C=O ~1680 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₂F₃N₃O₂S₂: 518.12) .
Q. How can researchers design initial biological screening assays for this compound?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations .
- Antibacterial activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Dose-response studies : Use concentrations ranging from 1 nM–100 µM to establish potency thresholds .
Advanced Research Questions
Q. What strategies enhance selectivity in structural analogs of this compound?
- Functional group substitution : Replace the trifluoromethyl group with electron-withdrawing groups (e.g., nitro) to modulate binding affinity .
- Ring modification : Introduce heteroatoms (e.g., O instead of S in the thienoquinoline core) to alter pharmacokinetic properties .
- Bioisosteric replacement : Use tetrahydroisoquinoline instead of tetrahydroquinoline to improve solubility .
| Structural Modification | Impact on Activity |
|---|---|
| Trifluoromethyl → Nitro | Increased cytotoxicity |
| Thiophene → Furan | Reduced metabolic stability |
Q. How should researchers resolve contradictions in biological activity data across studies?
- Standardize assays : Use identical cell lines (ATCC-verified) and protocols (e.g., 48-hour incubation for MTT) .
- Control variables : Monitor solvent effects (DMSO concentration ≤0.1%) and batch-to-batch compound purity .
- Mechanistic studies : Perform kinase inhibition profiling or ROS detection assays to identify off-target effects .
Q. Can computational modeling predict synthetic or bioactive outcomes for this compound?
- Retrosynthetic analysis : Tools like Synthia™ or ASKCOS propose optimal routes by analyzing bond disconnections .
- Docking simulations : Use AutoDock Vina to predict binding modes with targets (e.g., EGFR kinase) and prioritize analogs .
- ADMET prediction : SwissADME estimates bioavailability (%F >30) and toxicity (AMES test) to guide lead optimization .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
